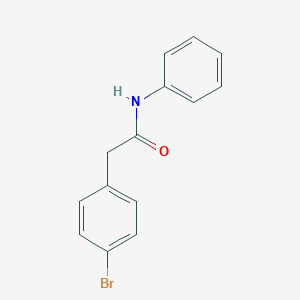
2-(4-bromophenyl)-N-phenylacetamide
描述
2-(4-bromophenyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C14H12BrNO and its molecular weight is 290.15g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis and Structural Properties
The synthesis of 2-(4-bromophenyl)-N-phenylacetamide typically involves the acylation of an amine with a corresponding acyl chloride or anhydride. The compound features a bromophenyl group, which is known to enhance biological activity through various mechanisms. Its molecular formula is with a molecular weight of approximately 288.19 g/mol.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent, comparable to established antibiotics .
Antitubercular Activity
The compound has been explored for its antitubercular activity against Mycobacterium tuberculosis. Derivatives of similar structures have demonstrated promising results, suggesting that modifications to the phenylacetamide scaffold can lead to enhanced efficacy against resistant strains . The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents can significantly influence the potency against tuberculosis.
Anticancer Potential
Studies have also highlighted the anticancer potential of this compound. Compounds with similar brominated phenyl structures have been reported to induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapeutics . In vitro assays have shown that this compound can inhibit cell proliferation in various cancer models.
Case Study: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial effects of this compound against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a pesticide in agricultural applications .
Case Study: Antitubercular Screening
In a controlled environment, derivatives of this compound were tested against multidrug-resistant strains of M. tuberculosis. The findings revealed that certain derivatives exhibited potent activity with MIC values lower than standard treatments, suggesting a novel approach to tuberculosis therapy .
属性
分子式 |
C14H12BrNO |
|---|---|
分子量 |
290.15g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12BrNO/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
InChI 键 |
SLKCNPUZXOUDEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














